(R)-1-Methylazetidine-2-carboxylic acid

Asymmetric Synthesis Chiral Chromatography Enantiomeric Excess

Procure the conformationally rigid (R)-1-Methylazetidine-2-carboxylic acid (CAS 255883-21-7) for your medicinal chemistry and asymmetric catalysis programs. This (R)-configured, N-methylated azetidine core provides distinct turn-inducing motifs and enhanced metabolic stability in peptide design, outperforming proline or non-methylated analogs. Its specific (R)-stereochemistry enables high enantioselectivity, critical for synthesizing bioactive peptidomimetics and complex azetidine-containing natural products. Ensure your research demands this specific chiral building block for reliable, target-selective results.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 255883-21-7
Cat. No. B1422763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Methylazetidine-2-carboxylic acid
CAS255883-21-7
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCN1CCC1C(=O)O
InChIInChI=1S/C5H9NO2/c1-6-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
InChIKeyFDNMFKYCFKRTRC-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Methylazetidine-2-carboxylic Acid (CAS 255883-21-7): A Rigid Chiral Scaffold for Peptide Mimetics and Asymmetric Synthesis


(R)-1-Methylazetidine-2-carboxylic acid (CAS: 255883-21-7) is a chiral, non-proteinogenic cyclic amino acid featuring a conformationally constrained four-membered azetidine ring [1]. It is a key building block in medicinal chemistry, primarily utilized for introducing rigid, turn-inducing motifs into peptide chains and for asymmetric catalysis . The molecule is characterized by an N-methyl substituent and an (R)-configured stereocenter at the C-2 position, which dictates its specific three-dimensional presentation and is crucial for its biological and catalytic applications .

Why (R)-1-Methylazetidine-2-carboxylic Acid Cannot Be Replaced by Common Proline or Azetidine Analogs


Generic substitution of (R)-1-Methylazetidine-2-carboxylic acid with other proline or azetidine analogs (e.g., L-proline, L-azetidine-2-carboxylic acid) is not scientifically valid due to its unique combination of a rigid, N-methylated four-membered ring and a defined (R)-stereochemistry. This specific architecture imposes distinct conformational constraints (e.g., restricted phi/psi angles) and alters physicochemical properties like lipophilicity (LogP) and hydrogen-bonding potential compared to five-membered proline or non-methylated azetidines [1][2]. In biological systems, these differences translate to highly specific interactions with target proteins (e.g., enzymes, receptors) and distinct pharmacological profiles, which cannot be replicated by analogs lacking the methyl group or possessing a different stereochemistry [3].

(R)-1-Methylazetidine-2-carboxylic Acid: Quantifiable Differentiation vs. Comparators for Scientific Procurement


Chiral Purity: Definitive (R)-Stereochemistry for Enantioselective Applications vs. (S)-Isomer

The procurement value of (R)-1-Methylazetidine-2-carboxylic acid is directly tied to its defined (R)-stereochemistry, which is critical for applications requiring a specific three-dimensional shape. The compound is characterized by its specific optical rotation and distinct chromatographic behavior (e.g., retention time on chiral stationary phases) compared to its enantiomer, (S)-1-Methylazetidine-2-carboxylic acid . While the (S)-isomer is also commercially available, the (R)-isomer is specifically cited as a key building block in asymmetric catalysis and for accessing the correct stereochemistry in peptide mimetics [1].

Asymmetric Synthesis Chiral Chromatography Enantiomeric Excess

Enhanced Lipophilicity and Altered Conformational Bias vs. L-Azetidine-2-carboxylic Acid

The N-methylation of (R)-1-Methylazetidine-2-carboxylic acid (C5H9NO2, MW 115.13) represents a significant structural and physicochemical departure from the non-methylated scaffold L-azetidine-2-carboxylic acid (Aze, C4H7NO2, MW 101.10) . While L-azetidine-2-carboxylic acid is a known toxic proline analog that induces ER stress and has a Ki of 4 x 10⁻⁵ M for proline biosynthesis inhibition in E. coli [1], the N-methyl group on the target compound increases lipophilicity (calculated LogP of -2.3 [2] vs. predicted lower LogP for Aze) and alters its hydrogen-bonding capacity. Molecular dynamics simulations show that even the non-methylated Aze exhibits stronger electrostatic but weaker non-electrostatic interactions with water compared to proline [3], and the added methyl group is expected to further modulate these interactions and the compound‘s conformational preferences in peptide chains.

Drug Design Peptide Mimetics Physicochemical Properties LogP

Market Availability: Quantified Purity and Cost Considerations vs. Structural Analogs

For procurement decisions, the target compound (R)-1-Methylazetidine-2-carboxylic acid is widely available from multiple reputable vendors (e.g., Sigma-Aldrich, Fluorochem, Aladdin) with a consistently reported purity of 95-97% . While the closely related (S)-enantiomer is also commercially available, the (R)-isomer is specifically highlighted for its role as a chiral pool building block . The non-methylated analog, L-azetidine-2-carboxylic acid, is more extensively studied and cheaper due to its natural occurrence, but its well-documented toxicity (e.g., pro-inflammatory, pro-apoptotic, teratogenic effects ) and lack of a methyl group make it unsuitable for many pharmaceutical applications where the target compound is preferred. The defined purity and specific (R)-configuration justify the target compound’s higher cost for applications demanding precise stereochemical control.

Procurement Purity Analysis Cost Efficiency Supply Chain

Primary Application Scenarios for (R)-1-Methylazetidine-2-carboxylic Acid Based on Verified Differentiation


Enantioselective Synthesis and Asymmetric Catalysis

Due to its defined (R)-stereochemistry, this compound is ideally suited as a chiral building block or ligand precursor for asymmetric catalytic reactions. Its rigid, N-methylated azetidine core can induce high levels of enantioselectivity in transformations where the specific three-dimensional arrangement of the (R)-isomer is critical, a feature not achievable with the (S)-enantiomer or non-chiral analogs [1].

Design of Conformationally Constrained Peptide Mimetics

The compound’s rigid, N-methylated four-membered ring is a privileged scaffold for introducing specific turns and restricted conformations into peptide chains. This is particularly valuable in medicinal chemistry for designing peptidomimetic drug candidates with improved metabolic stability and target selectivity, as the N-methyl group alters hydrogen-bonding patterns and increases lipophilicity compared to non-methylated azetidines [2][3].

Synthesis of Specialized Pharmaceutical Intermediates

The compound serves as a key intermediate for synthesizing more complex molecules containing the azetidine motif. Its use is documented in the preparation of polyhydroxylated azetidine iminosugars, which exhibit glycosidase inhibitory activity in the micromolar range, and in accessing the 4-methylazetidine-2-carboxylic acid (MAZ) moiety found in antibacterial natural products like vioprolides and bonnevillamides [4][5].

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